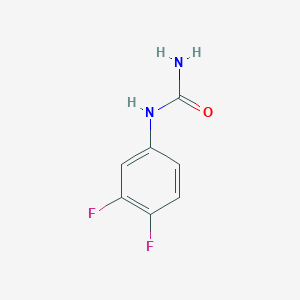

(3,4-Difluorophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNHNDOMDZASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Difluorinated Aromatic Urea Derivatives

(3,4-Difluorophenyl)urea belongs to the class of difluorinated aromatic urea (B33335) derivatives. This group of compounds is characterized by a central urea moiety (-(NH)-(C=O)-(NH)-) linked to an aromatic ring system that is substituted with two fluorine atoms. The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry. researchgate.net Fluorine's high electronegativity and small atomic size can significantly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

The specific placement of the two fluorine atoms at the 3 and 4 positions of the phenyl ring in this compound is crucial. This substitution pattern creates a distinct electronic environment on the aromatic ring, which can influence how the molecule interacts with its biological targets. The urea functional group itself is a key pharmacophore, capable of forming multiple stable hydrogen bonds with proteins and other biological receptors, which is a fundamental aspect of drug-target interactions. nih.govnih.gov The combination of the difluorophenyl group and the urea linker results in a scaffold that is both structurally rigid and capable of specific, directed interactions, making it a "privileged" structure in drug design. chemicaljournal.in

Significance in Medicinal Chemistry and Chemical Biology Research

The (3,4-difluorophenyl)urea moiety is a cornerstone in the development of various therapeutic agents, most notably in the area of oncology. Its primary significance lies in its role as a key structural element in a class of enzyme inhibitors known as kinase inhibitors. researchgate.net Kinases are enzymes that play a critical role in cell signaling, growth, and division; their dysregulation is a hallmark of many cancers.

The urea (B33335) group in these molecules often acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. researchgate.net The (3,4-difluorophenyl) group then extends into a hydrophobic pocket, with the fluorine atoms contributing to enhanced binding affinity and metabolic stability. core.ac.uk

A prominent example is in the development of inhibitors for RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.gov The structural framework of this compound has been instrumental in designing potent multi-kinase inhibitors that can target several of these pathways simultaneously.

Beyond cancer, this scaffold has shown promise in other therapeutic areas. Research has demonstrated its incorporation into compounds with potential activity against Human African Trypanosomiasis, a parasitic disease. core.ac.ukacs.org In these contexts, the difluorophenylurea structure contributes to enhanced metabolic stability in human microsomes, a critical property for a drug's longevity in the body. core.ac.uk Furthermore, derivatives have been investigated for their potential as antimicrobial agents, for instance, in developing compounds active against Mycobacterium tuberculosis and multi-drug resistant Staphylococcus aureus. researchgate.netnih.gov

Table 1: Examples of Research Areas Incorporating the this compound Scaffold

| Research Area | Target Class/Organism | Significance of the Scaffold | Citations |

|---|---|---|---|

| Oncology | RAF Kinases, VEGFR, PDGFR | Forms key hydrogen bonds with the kinase hinge region; enhances binding and metabolic stability. | researchgate.netnih.govresearchgate.net |

| Infectious Disease | Trypanosoma brucei rhodesiense | Improves metabolic stability and brain penetration in antitrypanosomal agents. | core.ac.ukacs.org |

| Antimicrobial | Mycobacterium tuberculosis, S. aureus | Forms the basis for novel urea derivatives with potent antibacterial activity. | researchgate.netnih.gov |

| Inflammation | Soluble Epoxide Hydrolase (sEH) | Structural similarity to known sEH inhibitors suggests a role in developing anti-inflammatory agents. | nih.gov |

Overview of Key Academic Research Trajectories

Direct Synthesis Approaches to the Urea (B33335) Linkage

The formation of the urea bond is the critical step in synthesizing this compound and its congeners. Direct methods are favored for their efficiency and are widely practiced in both laboratory and industrial settings.

Isocyanate-Amine Coupling Reactions

The most conventional and widely utilized method for forming the urea linkage is the reaction between an isocyanate and an amine. asianpubs.org This nucleophilic addition reaction is typically efficient and proceeds under mild conditions to afford the desired urea derivatives in high yields.

A common strategy for creating complex urea-containing molecules involves the reaction of 3,4-difluorophenyl isocyanate with a primary or secondary amine. To achieve selectivity in molecules with multiple amine groups, protecting groups are often employed. For instance, the synthesis of pharmacologically relevant imidazolyl benzamides containing a urea linker has been reported using this approach. jetir.org In this multistep synthesis, a key step involves the reaction of an amine intermediate with 3,4-difluorophenyl isocyanate. jetir.org

The general scheme involves the initial peptide coupling of a carboxylic acid with a mono-Boc-protected diamine, such as Boc-ethylene diamine. jetir.org Following the coupling, the Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions (e.g., using HCl in dioxane) to liberate the free amine. This amine intermediate is then reacted directly with 3,4-difluorophenyl isocyanate in a solvent like dichloromethane (B109758) (DCM) to yield the final unsymmetrical urea product. jetir.org

Table 1: Example Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Key Reagents | Yield | Reference |

|---|

Another variation of the isocyanate-amine coupling involves the reaction of a substituted aniline (B41778) with a corresponding isocyanate. For example, unsymmetrical diaryl ureas can be synthesized by reacting an aniline, such as 3,4-difluoroaniline (B56902), with an aryl isocyanate like 3,4-dichlorophenyl isocyanate. wikipedia.orgchemicalbook.com The latter is a chemical intermediate used in organic synthesis, prepared from the phosgenation of 3,4-dichloroaniline (B118046). wikipedia.orggoogle.com

This reaction follows the standard mechanism of nucleophilic attack by the amine group of the aniline onto the electrophilic carbonyl carbon of the isocyanate. The reaction can be used to produce compounds like 1-(3,4-dichlorophenyl)-3-(3,4-difluorophenyl)urea. The presence of electron-withdrawing halogen atoms on both phenyl rings influences the reactivity of the starting materials and the properties of the final product.

Several general methods for synthesizing substituted arylureas have been developed to improve efficiency, safety, and substrate scope.

Phosgene (B1210022) or Phosgene Equivalents : The traditional method involves reacting amines with phosgene or safer solid phosgene equivalents like bis(trichloromethyl) carbonate (triphosgene). nih.gov An amine is first converted to an isocyanate intermediate, which then reacts with a second amine to form an unsymmetrical urea. nih.govdergipark.org.tr N,N′-Carbonyldiimidazole (CDI) is another widely used, safer alternative to phosgene for generating ureas. nih.gov

Hofmann Rearrangement : An alternative approach involves a PIDA-induced (phenyliodine diacetate) Hofmann rearrangement of primary carboxamides. This generates an isocyanate intermediate in situ, which is then trapped by an ammonia (B1221849) source (such as NH3/MeOH or ammonium (B1175870) carbamate) to form N-substituted ureas. thieme-connect.com

Palladium-Catalyzed Amidation : A modern method for creating unsymmetrical ureas involves the palladium-catalyzed amidation of aryl halides (including chlorides) with pre-existing ureas. organic-chemistry.orgacs.orgnih.gov This cross-coupling reaction utilizes a specialized ligand, such as the nonproprietary bipyrazole ligand (bippyphos), to achieve high yields and broad applicability. organic-chemistry.orgacs.org

Chlorosulfonyl Isocyanate : A one-pot method uses chlorosulfonyl isocyanate to react with aryl or heteroaryl amines. The resulting intermediate is then hydrolyzed in situ to afford the corresponding mono-substituted urea in high yield and purity. asianpubs.org

Table 2: Overview of General Synthetic Procedures for Arylureas

| Method | Key Reagents | Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Phosgene Equivalents | Triphosgene (B27547), CDI | Isocyanate | Safer than phosgene gas, versatile | nih.govdergipark.org.tr |

| Hofmann Rearrangement | PIDA, NH3 Source | Isocyanate | Mild conditions, starts from amides | thieme-connect.com |

| Pd-Catalyzed Amidation | Pd₂(dba)₃, Bippyphos | - | Couples ureas with aryl halides, cost-effective | organic-chemistry.orgacs.org |

Carbonate-Mediated Urea Formation (e.g., using Bis(trichloromethyl) carbonate (BTC))

Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, is a stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene. nih.govresearchgate.net It has become a versatile reagent for synthesizing a variety of organic compounds, including N,N'-disubstituted ureas. researchgate.netresearchgate.net

The synthesis of ureas using BTC typically involves reacting an amine with BTC in the presence of a base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine. nih.govchemicalbook.com This reaction generates an isocyanate intermediate in situ. Subsequent addition of a second amine nucleophile to the reaction mixture results in the formation of the desired urea derivative. nih.gov The reactions are generally performed under mild conditions and often provide good to excellent yields. researchgate.net This method has been successfully applied to the synthesis of various diphenylurea derivatives and other complex bioactive molecules. nih.govdergipark.org.tr

For example, the synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was achieved in a two-step process with a 92% yield, where the first step involved the formation of an isocyanate from 2-nitroaniline (B44862) and triphosgene. dergipark.org.tr

Table 3: Example of Urea Synthesis Using Bis(trichloromethyl) carbonate (BTC)

| Step | Reactants | Reagents | Product/Intermediate | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Nitroaniline | BTC, Triethylamine, DCM | 2-Nitrophenyl isocyanate (intermediate) | Not isolated | dergipark.org.tr |

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be made to the phenyl ring or the urea linkage itself.

The fluorine atoms on the phenyl ring are a common site for structural variation. The number and position of fluorine substituents can be altered to fine-tune properties. For instance, comparing 3,4-difluoro, 3,5-difluoro, and 2,6-difluoro analogs can provide insights into structure-activity relationships. dergipark.org.tr Fluorine substitution is known to enhance metabolic stability in many chemical series.

The urea moiety itself can also be modified. For example, replacing the urea linkage with a thiourea (B124793) can significantly alter properties like lipophilicity and solubility. Furthermore, the nitrogen atoms of the urea can be subjected to reactions like methylation. The derivatization of urea herbicides by methylation using iodomethane (B122720) and a strong base has been shown to produce stable tertiary amides suitable for analysis. rsc.org Such derivatization highlights potential pathways for structural modification. In more complex structures containing the this compound moiety, other functional groups on the molecule can be used for further derivatization, such as the reduction of an aldehyde to an alcohol or an amine, to generate a library of related compounds.

Substitution Patterns on the Aromatic Ring Adjacent to the Urea Moiety

The introduction of different substituents on the aromatic ring adjacent to the urea moiety is a key strategy to create analogues of this compound. The electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets.

A common method for synthesizing N-substituted ureas involves the reaction of an amine with potassium isocyanate in water. rsc.org This approach is practical, efficient, and avoids the use of organic co-solvents, making it suitable for large-scale synthesis. rsc.org For instance, various substituted phenylureas have been synthesized with good to excellent yields and high purity using this method. rsc.org The reaction of 3,4-dichloroaniline with 2,5-difluorophenyl isocyanate is a typical example of synthesizing a disubstituted phenylurea derivative.

Another approach involves the reaction of substituted anilines with urea in the presence of an acid catalyst. For example, the synthesis of phenylurea can be achieved by reacting aniline and urea in water with hydrochloric acid and glacial acetic acid. iglobaljournal.com Modifications to the phenyl ring, such as the introduction of chloro, bromo, or trifluoromethyl groups, have been explored to generate a variety of derivatives. rsc.org For example, 1-(3,4-dichlorophenyl)urea (B109879) and 1-(3-bromophenyl)urea have been synthesized using this general approach. rsc.org

The synthesis of N1-alkoxycarbonyl-N2-phenylureas has also been reported, where substituted phenylureas are reacted with dialkyl carbonate in the presence of a sodium alkoxide. orientjchem.org This method allows for further functionalization of the urea nitrogen.

Here is a table summarizing some examples of substituted this compound congeners:

| Compound Name | Substituents on Phenyl Ring | Reference |

| 1-(3,4-Dichlorophenyl)urea | 3,4-dichloro | rsc.org |

| 1-(3-Bromophenyl)urea | 3-bromo | rsc.org |

| 1-(4-Chlorophenyl)urea | 4-chloro | rsc.org |

| N-2-carboxyphenyl urea | 2-carboxy | nih.gov |

| N-2-hydroxyphenyl urea | 2-hydroxy | nih.gov |

| N-2-mercaptophenyl urea | 2-mercapto | nih.gov |

Functionalization of Linker Moieties (e.g., Piperidine (B6355638) Linker at the 4-position)

In the synthesis of some urea-based compounds, a piperidine moiety is incorporated as a linker. nih.govresearchgate.net The functionalization of this piperidine ring can be achieved through various chemical reactions. For example, the N4-atom of a piperazine (B1678402) linker can be substituted with various acyl or alkyl groups to balance the hydrophilicity and hydrophobicity of the molecule. nih.gov The synthesis of these functionalized linkers often involves multi-step reaction sequences. nih.gov

The length and composition of the linker are also critical parameters. Studies have investigated varying the carbon chain length of the linker to determine the optimal distance between the pharmacophores. nih.gov The introduction of dipeptide fragments, such as two phenylalanine residues, into the linker has been shown to improve the affinity of some urea-based ligands. mdpi.com

Synthesis of Asymmetric Urea-Type Compounds

The synthesis of asymmetric, or unsymmetrical, ureas is of great importance as it allows for the introduction of two different substituents on the urea nitrogens, leading to a vast chemical space for drug discovery. tandfonline.comresearchgate.netacs.orglookchem.com

A widely used method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. acs.org However, this method often requires the use of phosgene, a highly toxic reagent. researchgate.netlookchem.com To circumvent this issue, several alternative methods have been developed.

One common phosgene-free approach is the use of phenyl chloroformate as a phosgene substitute. tandfonline.com This method involves a one-pot procedure where an amine is first reacted with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate, which is then reacted with a second amine to yield the unsymmetrical urea. tandfonline.com

Another strategy for synthesizing unsymmetrical ureas is the reductive carbonylation of nitro derivatives catalyzed by transition metals. acs.org However, this method can sometimes lead to contamination of the final product with toxic catalysts. acs.org

The Curtius rearrangement offers another pathway to unsymmetrical ureas. acs.org This method involves the rearrangement of an acyl azide (B81097) to an isocyanate, which then reacts with an amine. acs.org A modified, high-yield version of this process has been developed to overcome issues with isocyanate hydrolysis. acs.org

More recently, methods utilizing reagents like bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) have been developed for the efficient synthesis of unsymmetrical ureas from carbamate-protected amines. researchgate.netlookchem.com This approach allows for the synthesis of various trisubstituted and tetrasubstituted ureas in high yields. researchgate.netlookchem.com Another modern approach employs PhI(OAc)2 for the metal-free synthesis of unsymmetrical ureas through the coupling of amines with amides. mdpi.com

Here is a table summarizing various methods for synthesizing asymmetric ureas:

| Method | Reagents | Key Features | Reference |

| Phenyl Chloroformate Method | Phenyl chloroformate, amines, triethylamine | One-pot, uses a phosgene substitute | tandfonline.com |

| Curtius Rearrangement | Aromatic acid chloride, sodium azide, amine | High-yield, avoids isocyanate hydrolysis issues | acs.org |

| DABAL-Me3 Method | DABAL-Me3, carbamate-protected amines, amines | High yields, applicable to various substituted ureas | researchgate.netlookchem.com |

| PhI(OAc)2-mediated Coupling | PhI(OAc)2, amides, amines | Metal-free, avoids toxic reagents | mdpi.com |

Introduction of Adamantane-containing Moieties

The incorporation of an adamantane (B196018) moiety into the structure of this compound and its congeners is a strategy employed to enhance their therapeutic potential. acs.orgtandfonline.comrsc.orgmdpi.commdpi.commdpi.comnih.gov The bulky and lipophilic nature of the adamantane group can influence the compound's binding to target proteins and improve its pharmacokinetic profile. tandfonline.comnih.gov

One synthetic route to introduce an adamantane group is through the reaction of an adamantane-containing isocyanate with an appropriately substituted aniline. For example, 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea can be synthesized from 3,4-difluoroaniline and an adamantane-containing isocyanate.

Another common method involves the reaction of an adamantyl amine with an isocyanate. For instance, 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea was synthesized from 1-adamantylamine and p-tolyl isocyanate. mdpi.com Similarly, 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-fluorophenyl)urea was prepared from 4-fluorophenyl isocyanate and 1-amino adamantane. mdpi.com

The synthesis of more complex adamantane-containing ureas can involve multi-step procedures. For example, a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas were synthesized, where the adamantane group was attached to an indole (B1671886) ring before the urea linkage was formed. rsc.org

Here is a table of representative adamantane-containing urea derivatives:

| Compound Name | Reactants | Reference |

| 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea | 1-adamantylamine, p-tolyl isocyanate | mdpi.com |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-fluorophenyl)urea | 1-amino adamantane, 4-fluorophenyl isocyanate | mdpi.com |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas | 2-(adamantan-1-yl)-1H-indol-5-amine, substituted isocyanates | rsc.org |

| (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea | (±)-1-(Isocyanato(phenyl)methyl)adamantane, aniline | mdpi.com |

Radiolabeling Techniques for Tracers (e.g., using Carbon-11, Hydrogen-3, Sulfur-35)

Radiolabeling of this compound and its analogs is essential for their use as tracers in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET). This allows for the non-invasive visualization and quantification of their distribution and target engagement in vivo.

The choice of radionuclide depends on the specific application. Carbon-11 (¹¹C) is a commonly used positron emitter for PET due to its short half-life (20.4 minutes), which allows for multiple studies in the same subject on the same day. The introduction of a ¹¹C-label often involves the reaction of a precursor with a ¹¹C-labeled reagent, such as [¹¹C]COCl₂ or [¹¹C]CH₃I, in the final synthetic step.

Hydrogen-3 (³H, tritium) is a beta emitter used in in vitro and ex vivo autoradiography and in metabolic studies. Tritium (B154650) labeling can be achieved through various methods, including catalytic tritium exchange with tritium gas or by reduction of a suitable precursor with a tritiated reducing agent.

Sulfur-35 (³⁵S) is another beta emitter that can be incorporated into molecules containing a sulfur atom, such as thiourea derivatives.

A common strategy for radiolabeling urea-based compounds for PET imaging involves the synthesis of a precursor that can be readily reacted with a radiolabeled synthon. For example, in the development of PSMA-targeting radioligands, a common approach is to synthesize a precursor containing a chelator for a metallic radionuclide like Gallium-68 (⁶⁸Ga) or a prosthetic group for radioiodination (e.g., with Iodine-123). mdpi.commdpi.com The synthesis of these precursors often involves solid-phase peptide synthesis (SPPS) to construct a peptide linker, which is then coupled to the urea-based targeting moiety. mdpi.com

Enantioselective Synthesis and Resolution of Racemates

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, the enantioselective synthesis or resolution of racemates of this compound derivatives is crucial for developing safe and effective therapeutic agents.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the enantioselective condensation of glyoxals and ureas to produce chiral hydantoins with high enantiomeric excess. rsc.orgnih.govcanterbury.ac.nz Chiral urea and thiourea derivatives derived from natural products like quinine (B1679958) have also been employed as catalysts for the enantioselective addition of amines to ketimines, yielding chiral N,N'-acetals. acs.org

Another approach is the use of metal-based catalysts in combination with chiral ligands. While not specifically detailed for this compound, this is a general and powerful strategy in asymmetric synthesis.

Resolution of Racemates

Resolution of racemates involves the separation of a mixture of enantiomers. This can be accomplished through several methods.

One common method is the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. google.comgoogle.com The resulting diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. google.com After separation, the desired enantiomer is recovered by removing the chiral auxiliary. For example, racemic amines can be resolved by forming diastereomeric ureas with a chiral isocyanate, followed by separation and cleavage of the urea to regenerate the optically active amine. google.com

Chiral chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based CSPs, where the cyclodextrin (B1172386) is immobilized on a solid support via a urea linkage, have been successfully used for the resolution of various racemic compounds. nih.gov

Dynamic kinetic resolution (DKR) is an advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com Chiral bifunctional (thio)urea and squaramide-based organocatalysts have been used to promote DKR in various asymmetric reactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, signals are expected for the aromatic protons on the difluorophenyl ring and the protons of the urea moiety (-NH and -NH₂).

The protons of the urea group typically appear as broad singlets in the downfield region of the spectrum due to the influence of the adjacent electron-withdrawing carbonyl and nitrogen atoms. dergipark.org.trmdpi.com In various urea derivatives, these NH protons are often observed between δ 8.0 and 10.0 ppm. dergipark.org.trmdpi.com For instance, in the closely related compound 1,3-bisthis compound (B5295078), the two equivalent NH protons appear as a broad singlet at δ 8.96 ppm when analyzed in deuterated chloroform (B151607) (CDCl₃). mdpi.com

The aromatic region of the spectrum for this compound is expected to show complex multiplets for the three protons on the phenyl ring. Their chemical shifts and splitting patterns are dictated by their position relative to the two fluorine atoms and the urea substituent. In analyses of similar structures like 1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)urea, the aromatic protons of the 3,4-difluorophenyl group appear as a multiplet in the range of δ 7.66–7.17 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for a this compound Moiety

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Urea NH | ~8.9 - 9.1 | Broad Singlet (bs) |

| Aromatic CH | ~7.1 - 7.7 | Multiplet (m) |

Note: Data is based on the analysis of 1,3-bisthis compound and 1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)urea in CDCl₃. mdpi.com The exact chemical shifts can vary based on the solvent and experimental conditions.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of fluorine nuclei. doi.org The two fluorine atoms at positions 3 and 4 of the phenyl ring are chemically non-equivalent and are expected to appear as distinct signals.

In the analysis of 1,3-bisthis compound, two signals were observed in the ¹⁹F NMR spectrum (in CDCl₃) at δ -137.44 ppm and -146.83 ppm, corresponding to the two different fluorine environments on the ring. mdpi.com The specific chemical shifts are characteristic of fluorine atoms attached to an aromatic ring and are influenced by coupling to adjacent protons and the other fluorine atom. nih.gov

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, signals are expected for the carbonyl carbon of the urea group and the six carbons of the difluorophenyl ring.

The carbonyl (C=O) carbon of a urea linkage typically resonates in a characteristic downfield region, generally between δ 152 and 155 ppm. ias.ac.in For example, the carbonyl carbon in 1,3-bisthis compound is observed at δ 152.85 ppm. mdpi.com

The carbons of the difluorophenyl ring will show more complex signals. The carbons directly bonded to the fluorine atoms (C-3 and C-4) exhibit large carbon-fluorine coupling constants (J-coupling), which splits their signals into doublets. The chemical shifts of the aromatic carbons in 1,3-bisthis compound were observed between δ 107 and 151 ppm, with large doublet of doublets for the fluorine-bound carbons. mdpi.com The correlation between ¹⁹F and ipso-carbon chemical shifts can be an excellent tool for structural confirmation in polyfluorinated ureas. nih.gov

Table 2: Representative ¹³C NMR Data for a this compound Moiety

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Urea C=O | ~152 - 153 |

| C-F (Aromatic) | ~148 - 151 (dd) |

| C-H & C-N (Aromatic) | ~107 - 138 |

Note: Data is based on the analysis of 1,3-bisthis compound in CDCl₃. mdpi.com 'dd' indicates a doublet of doublets due to J-coupling with fluorine atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and aids in confirming its elemental composition and identity.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like ureas without causing significant fragmentation. dergipark.org.tr This method allows for the precise determination of the molecular weight of the analyte.

For this compound (Chemical Formula: C₇H₆F₂N₂O), the calculated molecular weight is approximately 172.13 g/mol . In ESI-MS, the compound is typically observed as a protonated molecular ion, [M+H]⁺. Therefore, a prominent signal would be expected at an m/z value of approximately 173.14. Analyses of closely related compounds, such as 1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)urea, have confirmed the detection of the corresponding [M+H]⁺ ion using ESI-MS. mdpi.com

Liquid chromatography-mass spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This hybrid technique is routinely used to assess the purity of a synthesized compound and to confirm its identity. dergipark.org.tr

In a typical LCMS analysis of this compound, the sample is first passed through an LC column (e.g., a C18 column) to separate it from any impurities or starting materials. The purity of the compound can be estimated by the relative area of its corresponding peak in the chromatogram. As the purified compound elutes from the column, it is introduced into the mass spectrometer, which provides the mass-to-charge ratio of the eluting peak. This confirms that the peak in the chromatogram corresponds to the compound of interest by matching the observed m/z value with the expected molecular ion, such as [M+H]⁺ for this compound. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the chromophoric system of this compound. The molecule's principal chromophore is the phenylurea system, where the phenyl ring and the urea group are conjugated. This conjugation gives rise to electronic transitions, primarily π → π* and n → π*, which are observable in the UV region of the electromagnetic spectrum.

The absorption spectrum of this compound is influenced by the electronic properties of its constituent parts. The benzene (B151609) ring itself has characteristic absorptions, which are modified by the urea substituent (-NH-CO-NH₂) and the two fluorine atoms. The fluorine atoms, being electron-withdrawing, can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted phenylurea, depending on the nature of the electronic transition.

Studies on structurally related compounds, such as other substituted phenylureas, provide insight into the expected spectral properties. For instance, diuron, a dichlorinated phenylurea analog, exhibits a maximum absorption (λmax) at 248 nm. researchgate.net Theoretical and experimental studies on various difluorophenyl derivatives also confirm electronic transitions within the UV range, often between 230 and 310 nm. bohrium.combohrium.com The polarity of the solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment of the molecule upon electronic excitation. mdpi.com

The electronic absorption data is crucial for understanding the molecule's photostability and its potential for interaction with light, which is pertinent in various chemical and biological contexts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for confirming the presence of key functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The most characteristic vibrations for this compound include those from the urea moiety and the substituted aromatic ring. The N-H bonds of the urea group give rise to distinct stretching vibrations, typically appearing as one or more sharp bands in the region of 3200-3500 cm⁻¹. docbrown.info The carbonyl (C=O) group of the urea function produces a strong, sharp absorption band, often referred to as the "urea I" band, which is typically observed between 1630 and 1700 cm⁻¹. docbrown.infolibretexts.org Other vibrations associated with the urea group, such as N-H bending ("urea II" band) and C-N stretching, appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.inforesearchgate.net

The aromatic part of the molecule also has characteristic absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the phenyl ring usually result in several bands in the 1400-1600 cm⁻¹ range. libretexts.orgvscht.cz Furthermore, the C-F bonds will have stretching vibrations that are expected to appear in the 1100-1400 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstitution in this case) influences the pattern of overtone and combination bands in the 1665-2000 cm⁻¹ region and the C-H out-of-plane bending bands between 675 and 900 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1630 - 1700 |

| Aromatic (C=C) | In-ring Stretching | 1400 - 1600 |

| Aryl-Fluorine (C-F) | Stretching | 1100 - 1400 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. mdpi.com While the specific crystal structure of this compound is not widely published, data from closely related analogs, such as N-(3,4-difluorophenyl)-N'-(2,5-dimethoxyphenyl)urea, offers significant insight. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.209 |

| b (Å) | 12.0887 |

| c (Å) | 9.0740 |

| β (°) | 104.990 |

| Volume (ų) | 1399.6 |

| Z (Molecules per unit cell) | 4 |

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. researchgate.net Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Phenylurea derivatives are known to exhibit polymorphism due to the flexibility of their molecular conformation and their capacity for forming different hydrogen-bonding patterns. acs.org

The investigation of polymorphism in this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would then be analyzed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. researchgate.net PXRD patterns are unique for each crystalline form and serve as a "fingerprint" for identification. DSC can detect phase transitions between polymorphs, which appear as endothermic or exothermic events. For example, studies on N-(3,5-difluorophenyl)-2,4-difluorobenzamide identified three polymorphs, with their formation being controllable by the heating and cooling rates in DSC experiments. researchgate.net The potential for this compound to form different polymorphs is significant, and identifying and characterizing these forms is crucial for controlling the properties of the solid material.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (3,4-Difluorophenyl)urea. DFT studies can predict the molecule's three-dimensional geometry with high accuracy, calculating bond lengths, bond angles, and dihedral angles. For instance, studies on related N,N'-disubstituted ureas reveal a strong preference for a planar trans-trans conformation, though cis-trans conformations can be stabilized by intramolecular hydrogen bonds. researchgate.net In a related crystal structure of N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, the 3,4-difluoroaniline (B56902) group was found to be essentially planar. nih.gov

These calculations also provide critical information about the electronic landscape of the molecule. Key parameters derived from DFT include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This is vital for understanding non-covalent interactions like hydrogen bonding. nih.gov

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. youtube.com

Atomic Charges: Calculation of partial charges on each atom helps in quantifying the polarity of bonds and the molecule as a whole, which influences its solubility and interaction with polar biological environments.

DFT has been effectively used to study the effect of halogen substituents on the properties of aryl-containing compounds, suggesting that such calculations on this compound would provide a deep understanding of its reactivity and interaction potential. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For this compound, docking studies are essential to hypothesize its binding mode within the active site of a specific biological target. The urea (B33335) moiety is a key structural feature, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), forming strong, directional interactions that anchor the ligand in the binding pocket. nih.gov

Docking simulations for diaryl urea derivatives against various protein kinases, a common target class, have revealed conserved binding patterns. nih.govnih.gov Typically, the urea group forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain. The flanking 3,4-difluorophenyl ring would then extend into a hydrophobic pocket, where its interactions are modulated by the fluorine substituents.

Key interactions identified through docking studies of similar urea-based compounds include:

Hydrogen bonds with backbone amides or side chains of residues like glutamate, aspartate, and cysteine. nih.govresearchgate.net

π-π stacking or π-alkyl interactions between the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic interactions with aliphatic residues such as valine, leucine, and isoleucine. mdpi.com

The results from docking are often scored to estimate the binding affinity, helping to rank potential drug candidates and guide further optimization.

Table 1: Common Interactions for Urea Derivatives in Protein Binding Sites

| Interaction Type | Molecular Group (on Ligand) | Potential Interacting Amino Acid Residues | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls | Key anchor for ligand binding. nih.govnih.gov |

| Hydrogen Bond (Acceptor) | Urea C=O | Cysteine (Cys), Lysine (B10760008) (Lys), Serine (Ser), Backbone Amides | Contributes to binding specificity and affinity. nih.govnih.gov |

| Hydrophobic Interactions | Difluorophenyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Stabilizes the ligand in non-polar pockets. mdpi.com |

| π-Stacking | Difluorophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Provides additional binding stability. |

| Halogen Bonding | Fluorine Atoms | Oxygen/Nitrogen atoms on backbone or side chains | Can enhance binding affinity and selectivity. nih.gov |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. wikipedia.org These models are used to predict the activity of new compounds and to optimize lead structures like this compound. nih.govmdpi.com

QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities (e.g., IC₅₀, Kᵢ). mdpi.comspu.edu.sy For a series of derivatives based on the this compound scaffold, a QSAR model would take the form:

Activity = f (Descriptors) + error

Relevant descriptors for this compound and its analogs could include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient), which quantifies lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A validated QSAR model can then predict the binding affinity of novel, unsynthesized analogs, accelerating the design of more potent compounds. nih.gov

Table 2: Example of a Hypothetical QSAR Data Set

This table illustrates the type of data used in a QSAR study, correlating calculated molecular descriptors with measured biological activity.

| Compound | Modification on Phenylurea Core | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|---|

| Analog 1 | This compound | 2.15 | 172.14 | 4.5 | 5.8 |

| Analog 2 | Added -CH₃ group | 2.66 | 186.17 | 4.7 | 6.2 |

| Analog 3 | Added -Cl group | 2.86 | 206.59 | 4.1 | 6.5 |

| Analog 4 | Added -OCH₃ group | 2.09 | 202.17 | 5.1 | 6.1 |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more intuitive visualization of SAR. nih.gov These techniques generate 3D contour maps around an aligned set of molecules, highlighting regions where specific properties are predicted to enhance or diminish biological activity. mdpi.com

For a series of this compound analogs, the process would involve:

Aligning the compounds based on a common substructure.

Placing the aligned molecules in a 3D grid and calculating steric and electrostatic field values at each grid point.

Using statistical methods to correlate these field values with biological activity.

The resulting CoMFA/CoMSIA contour maps would visually indicate:

Green Contours: Regions where bulky substituents are favored for higher activity.

Yellow Contours: Regions where bulky substituents are disfavored.

Blue Contours: Areas where positively charged or electropositive groups increase activity.

Red Contours: Areas where negatively charged or electronegative groups increase activity.

These maps are invaluable for guiding the rational design of new derivatives with improved potency. mdpi.comnih.gov

The two fluorine atoms on the phenyl ring of this compound have a profound influence on its properties. Halogen substituents affect molecules through a combination of steric, electrostatic, and hydrophobic effects. researchgate.net

Electronic Effects: Fluorine is the most electronegative element, acting as a strong electron-withdrawing group through induction. This effect can modulate the acidity of the N-H protons in the urea moiety and influence the strength of hydrogen bonds. nih.gov

Hydrophobicity: The addition of fluorine atoms generally increases the lipophilicity (hydrophobicity) of the molecule, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket. researchgate.net

Halogen Bonding: Although fluorine is a weak halogen bond donor compared to chlorine, bromine, or iodine, it can still participate in favorable interactions with electron-rich atoms like oxygen or nitrogen, contributing to binding affinity. nih.gov

Metabolic Stability: The presence of C-F bonds can block sites of oxidative metabolism, often increasing the metabolic stability and half-life of a drug candidate.

Theoretical studies on halogenated compounds show that these substituents significantly alter intermolecular contacts and crystal packing. nih.gov

Table 3: Comparison of Halogen Substituent Properties

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Atomic Radius (Å) | 0.64 | 0.99 | 1.14 | 1.33 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Hydrophobic Parameter (π) | 0.14 | 0.71 | 0.86 | 1.12 |

| Halogen Bond Donor Strength | Weakest | Moderate | Strong | Strongest |

Data adapted from studies on halogen substituent effects. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to:

Assess Conformational Flexibility: Analyze the accessible conformations of the molecule in solution or within a binding site. Studies on related fluorinated alkanes show that 1,3-difluoro substitution strongly influences chain conformation. soton.ac.uk

Evaluate Binding Stability: An MD simulation initiated from a docked pose can assess the stability of the predicted ligand-protein interactions over nanoseconds. If the ligand remains stably bound and key interactions are maintained, it increases confidence in the docking result. nih.gov

Analyze Solvent Effects: Explicitly model the role of water molecules in mediating or competing with ligand-protein interactions.

Calculate Binding Free Energy: Employ advanced simulation methods to provide a more accurate estimation of the binding affinity.

MD simulations on urea crystals have been used to understand melting mechanisms, which involve the rotational and translational motion of individual molecules, providing insight into the compound's physical properties. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3,4 Difluorophenyl Urea

Mechanisms of Urea (B33335) Bond Formation and Stability

The synthesis of (3,4-Difluorophenyl)urea, like other unsymmetrical ureas, is most commonly achieved through the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com This method is efficient and proceeds through a well-established nucleophilic addition mechanism.

Urea Bond Formation: The primary route to forming the this compound linkage involves the reaction of 3,4-difluoroaniline (B56902) with an isocyanate or the reaction of (3,4-difluorophenyl)isocyanate with an amine. researchgate.netnih.gov The mechanism for the latter is illustrative:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea bond.

This reaction is typically rapid and can be performed in various aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at room temperature. commonorganicchemistry.comresearchgate.netnih.gov Other methods for urea synthesis exist, such as using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI), but the isocyanate route is often preferred for its simplicity and high yield. nih.govcommonorganicchemistry.com

Interactive Table: Common Methods for this compound Synthesis

| Method | Reactant 1 | Reactant 2 | Typical Conditions | Reference |

| Isocyanate Addition | 3,4-Difluoroaniline | Isocyanate (e.g., R-NCO) | Aprotic solvent (THF, CH3CN), Room Temp | nih.gov |

| Isocyanate Addition | (3,4-Difluorophenyl)isocyanate | Amine (e.g., R-NH2) | Aprotic solvent (THF), Room Temp, Catalyst (e.g., Bu2Sn(OAc)2) | researchgate.net |

| Phosgene Equivalents | 3,4-Difluoroaniline | CDI, Triphosgene | Stepwise addition, controlled temperature | commonorganicchemistry.com |

| Catalytic Coupling | Aryl Halides, Ureas | Palladium catalysts | Higher temperatures, specific ligands | organic-chemistry.org |

Urea Bond Stability: The urea functional group is generally characterized by high thermal and chemical stability due to the resonance delocalization of the nitrogen lone pairs into the carbonyl group. researchgate.net This resonance imparts a partial double-bond character to the C-N bonds, making them strong and rotationally restricted.

The stability of this compound is further influenced by the electronic properties of the difluorinated ring.

Thermal Stability: Aryl ureas are typically more thermally stable than their alkyl counterparts. The urea linkage itself is more stable than the urethane (B1682113) group. researchgate.net Studies on analogous compounds show that decomposition often occurs at temperatures well above 200°C. rsc.orgureaknowhow.com

Electronic Effects: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the electron density on the adjacent urea nitrogen. This reduction in basicity and nucleophilicity can enhance the stability of the urea bond towards certain electrophilic attacks but may influence its susceptibility to hydrolysis under specific pH conditions. rsc.org

Hydrophobicity: Fluorination of aromatic rings increases their hydrophobicity. This property can enhance the stability of molecules by favoring their partitioning into non-polar environments and increasing the energy required for solvation during degradation reactions. nih.govnih.gov

Reactivity of the Fluorinated Aromatic Moiety

The presence of two strongly electron-withdrawing fluorine atoms renders the aromatic ring of this compound electron-deficient. This electronic character deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a key pathway for the functionalization of this compound. The mechanism proceeds via a two-step addition-elimination sequence: nih.gov

Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is favored because the electron-withdrawing groups (the other fluorine and the urea moiety) can stabilize the resulting negative charge. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group, which in this case is a fluoride (B91410) ion. Fluorine is a reasonably good leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com

The regioselectivity of the attack depends on the ability of the substituents to stabilize the negative charge in the intermediate. In the case of this compound, both fluorine atoms are potential sites for substitution. The urea group, particularly its nitrogen atom adjacent to the ring, can participate in resonance stabilization, influencing the preferred position of attack.

Stereochemical Aspects of Reactions and Chiral Influences

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, reactions involving this molecule under achiral conditions will not generate optically active products.

Generation of Stereocenters: If a reaction of this compound or its derivatives leads to the formation of a new chiral center from an achiral precursor, the product will be a racemic mixture (a 50:50 mixture of enantiomers). libretexts.orglibretexts.org This occurs because the attack of a reagent on a planar, achiral intermediate (like a carbocation or an enolate) is equally probable from either face, leading to both possible stereoisomers in equal amounts. libretexts.org

Chiral Influences: Despite being achiral itself, the urea moiety can play a significant role in asymmetric synthesis and chiral recognition. The two N-H protons of the urea group are effective hydrogen-bond donors. wikipedia.org

Asymmetric Catalysis: Diaryl urea derivatives are widely used as co-catalysts in asymmetric reactions. They can activate electrophiles and organize transition states through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org While this compound itself is not chiral, it can be incorporated into larger, chiral catalyst scaffolds.

Diastereomer Formation: When this compound reacts with a chiral molecule, the products are diastereomers. Diastereomers have different physical properties and can be formed in unequal amounts because the transition states leading to their formation are not mirror images and thus have different energies. tru.caslideshare.net An example is the synthesis of diastereomeric difluorophenyl-substituted urea derivatives by reacting 3,4-difluorophenyl isocyanate with a chiral amine. researchgate.net

Degradation Pathways under Various Conditions

The degradation of this compound can proceed through several pathways, primarily involving the cleavage of the urea bridge or modification of the aromatic ring. The specific pathway is highly dependent on the environmental conditions.

Interactive Table: Degradation Pathways of this compound

| Condition | Primary Mechanism | Key Intermediates / Products | Reference |

| Acidic | Hydrolysis | 3,4-Difluoroaniline, Isocyanate derivatives | rsc.orgresearchgate.netresearchgate.net |

| Basic | Hydrolysis | 3,4-Difluoroaniline, Carbamates | rsc.org |

| Photolytic (UV) | Photodegradation | Radical species, 3,4-Difluoroaniline, Isocyanates, Dimerized products | researchgate.netsemanticscholar.org |

| Thermal | Decomposition | Isocyanates, Amines, Biuret (B89757), Cyanuric acid | researchgate.netureaknowhow.com |

| Microbial | Biodegradation | N-demethylation (if applicable), Hydrolysis to 3,4-dichloroaniline (B118046) (by analogy) | mdpi.comcambridge.org |

Hydrolysis: Hydrolysis of the urea bond is a common degradation route, particularly under strong acidic or basic conditions at elevated temperatures. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is thought to proceed via an addition-elimination mechanism involving the protonation of the carbonyl oxygen, followed by the rate-determining attack of water. researchgate.net The products are typically 3,4-difluoroaniline and other derivatives resulting from the breakdown of the unstable carbamic acid intermediate. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism can involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org Kinetic studies on phenylureas suggest the formation of an unreactive conjugate base at very high pH, which can slow the reaction rate. rsc.org The initial products are 3,4-difluoroaniline and a carbamate (B1207046).

Photodegradation: Phenylurea compounds can be degraded by ultraviolet (UV) radiation. researchgate.net Photolysis can induce cleavage of the C-N bonds in the urea linkage, potentially through radical mechanisms. researchgate.net This can lead to the formation of 3,4-difluoroaniline and (3,4-difluorophenyl)isocyanate. Further reactions can lead to a variety of secondary products, including azo compounds from the dimerization of radical intermediates. researchgate.netsemanticscholar.org

Thermal Degradation: At high temperatures, the urea linkage can break down. The pyrolysis of urea compounds typically proceeds with the elimination of ammonia (B1221849) or an amine to form isocyanates. ureaknowhow.com These reactive intermediates can then lead to the formation of more complex products like biuret or cyanuric acid. ureaknowhow.com The thermal stability is generally high, with decomposition for related benzoylphenylureas occurring above 230°C. semanticscholar.org

Biological and Biochemical Research Applications of 3,4 Difluorophenyl Urea Analogues

Enzyme Inhibition Studies

Analogues of (3,4-Difluorophenyl)urea have been investigated as potent inhibitors for several classes of enzymes, demonstrating diverse mechanisms of action and therapeutic potential.

Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues. nih.gov The enzyme PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. sciopen.comnih.govmdpi.com Inhibition of PTP1B can enhance insulin receptor sensitivity. mdpi.com

The urea (B33335) scaffold has been identified as a viable pharmacophore for PTP1B inhibitors. A series of 1,3-disubstituted benzyl (B1604629) urea derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. chem960.com Docking studies suggest that these urea-based compounds can bind to the active site of the enzyme. The development of PTP1B inhibitors is challenging due to the high conservation of the active site among all PTPs. nih.govnih.gov To overcome this, strategies have focused on designing inhibitors that bind to both the catalytic site and adjacent, less-conserved secondary binding sites, or on targeting allosteric sites far from the catalytic center. nih.govnih.gov

While specific inhibitory data for this compound analogues against PTP1B is not extensively detailed in the reviewed literature, the synthesis of compounds containing this exact moiety, such as N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, has been reported in the context of developing enzyme inhibitors. nih.gov This highlights the relevance of the this compound scaffold in the broader search for novel and selective PTP inhibitors.

Human Soluble Epoxide Hydrolase (sEH) Inhibition

Human soluble epoxide hydrolase (sEH) is a therapeutic target for managing conditions like hypertension and inflammation. nih.gov The enzyme degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. nih.govescholarship.org Inhibition of sEH increases the concentration of beneficial EETs. nih.gov

The 1,3-disubstituted urea is recognized as one of the most potent pharmacophores for sEH inhibition. escholarship.org The urea moiety is believed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH, forming strong hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp333, Tyr383, and Tyr466. escholarship.orgpnas.org Structure-activity relationship (SAR) studies have demonstrated that N,N'-disubstituted ureas are highly successful sEH inhibitors. nih.gov These inhibitors often feature a combination of rigid, non-polar groups (like adamantyl) and flexible polar or non-polar chains to optimize binding and pharmacokinetic properties. nih.govnih.gov A wide array of urea-based analogues have been developed, exhibiting potent sEH inhibition with IC50 values frequently in the low nanomolar range.

| Compound | Description | Inhibitory Concentration (IC50) for human sEH |

|---|---|---|

| Compound 33 | Benzoxazolone-urea analogue with a 2-OCF3 benzyl group | 0.39 nM |

| Compound 4l | Sulfonyl urea derivative | 1.69 nM |

| Compound 4f | Sulfonyl urea derivative | 2.94 nM |

| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea (5a) | Conformationally restricted urea derivative | 7.0 nM |

This table presents IC50 values for several potent urea-based sEH inhibitors, illustrating the effectiveness of this chemical class. Data sourced from nih.govmdpi.comacs.org.

Bromodomain Inhibition, including Specific Bromodomain Targets

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine (B10760008) residues on histones, playing a critical role in regulating the transcription of genes involved in cell proliferation and inflammation, including the MYC oncogene. nih.gov This makes BRD4 an attractive drug target for cancer and inflammatory diseases. nih.govnih.gov BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2 and BRD3. nih.gov

Inhibitors of BRD4 function by competitively binding to the acetyl-lysine binding pocket of its bromodomains (BD1 and BD2), thereby displacing BRD4 from chromatin and downregulating target gene expression. nih.gov The urea functional group has been successfully incorporated as a metabolically stable linker in the design of novel BRD4 inhibitors. nih.gov Research has shown that a cyclic urea function within an inhibitor can act as a hydrogen bond donor and acceptor, interacting with the side chain of a conserved asparagine residue (N140) in the BRD4 binding pocket. nih.gov

In the development of new BRD4 inhibitors, a urea linker was used to replace a less stable azo group, leading to compounds with equivalent inhibitory activity. nih.gov For example, a compound featuring a diaryl urea scaffold demonstrated potent inhibition of BRD4. nih.gov These findings establish the utility of the urea moiety in designing specific and potent BRD4 inhibitors.

Nicotinamide (B372718) Phosphoribosyltransferase (Nampt) Inhibition

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production. metu.edu.trnih.govfrontiersin.org Cancer cells have a high metabolic rate and are particularly dependent on NAD+, making Nampt a promising target for oncology therapies. metu.edu.trnih.gov Inhibition of Nampt leads to NAD+ depletion and subsequent cancer cell death. frontiersin.org

Urea-containing compounds have been identified as a potent class of Nampt inhibitors. metu.edu.trnih.govnih.gov Through pharmacophore-based virtual screening and subsequent optimization, several urea derivatives have been developed that exhibit significant Nampt inhibitory effects. metu.edu.trnih.gov Medicinal chemistry efforts have also focused on improving the properties of these inhibitors, such as reducing off-target effects like the inhibition of cytochrome P450 enzymes (e.g., CYP2C9). nih.gov This optimization has led to the development of potent and selective Nampt inhibitors with good pharmacokinetic profiles and demonstrated antitumor activity in preclinical models. nih.govnih.gov

| Compound | Description | Inhibitory Concentration (IC50) for Nampt |

|---|---|---|

| Optimized Urea Analogue (17) | Urea-containing inhibitor with reduced CYP2C9 activity | 3 nM |

| GF4 | Urea-typed inhibitor identified via virtual screening | 2.15 µM |

| GF8 | Urea-typed inhibitor identified via virtual screening | 7.31 µM |

This table highlights the inhibitory potency of several urea-based Nampt inhibitors against the target enzyme. Data sourced from nih.govnih.gov.

Receptor Binding and Ligand-Receptor Interaction Profiling

Adrenoceptor Ligand Studies (β1/β2-Adrenoceptor Selectivity)

Beta-adrenergic receptors (β-adrenoceptors) are a class of G protein-coupled receptors that are targets for endogenous catecholamines like norepinephrine (B1679862) and epinephrine. cvpharmacology.com They are critical in regulating cardiovascular and pulmonary functions. Beta-blockers, or β-adrenoceptor antagonists, are widely used to treat conditions such as hypertension, angina, and heart failure. nih.gov Selectivity for β1 receptors (cardioselective) over β2 receptors (located in the lungs) is often a desirable property to avoid side effects like bronchospasm. cvpharmacology.comnih.gov

Currently, there is a lack of specific research in the available scientific literature detailing the activity of this compound analogues as ligands for β1/β2-adrenoceptors.

Cannabinoid Receptor (CB1/CB2) Ligand Studies and Selectivity Profiling

The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that constitute key components of the endocannabinoid system. nih.gov The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily located in immune cells. realmofcaring.orgwindows.net Both receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channels. realmofcaring.org

While the this compound scaffold is a common feature in inhibitors of various enzymes, its specific application in the development of direct cannabinoid receptor ligands is not extensively documented in primary literature. However, the diaryl urea structure is a well-established pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its capacity to engage in critical hydrogen-bonding interactions within receptor binding pockets. nih.gov Research into cannabinoid receptor modulators has identified a wide range of chemical classes that can exhibit agonist or antagonist activity, including classical cannabinoids, aminoalkylindoles, and eicosanoids. windows.net The development of selective antagonists, such as the diarylpyrazole SR141716A for CB1, highlights the importance of aromatic structures in achieving receptor affinity and selectivity. nih.gov Given the modular nature of drug design, scaffolds like this compound are continuously explored for novel activities at targets such as CB1 and CB2 receptors, where achieving selectivity remains a significant challenge.

G Protein-Gated Inwardly Rectifying Potassium (GIRK1) Channel Activation Mechanisms

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial mediators of inhibitory neurotransmission in the brain and heart. nih.gov These channels are activated directly by the Gβγ subunits of Gi/o proteins following the stimulation of various GPCRs. frontiersin.orgwikipedia.org This activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability or slows the heart rate. wikipedia.orgelifesciences.org

The activation of GIRK channels is a downstream effect of the activation of numerous GPCRs, including M2-muscarinic, α2-adrenergic, D2-dopamine, serotonin (B10506) 5-HT1A, and, notably, the CB1 and CB2 cannabinoid receptors. wikipedia.org The process is initiated when an agonist binds to its respective GPCR, causing the heterotrimeric G protein to release its Gβγ dimer. youtube.com This Gβγ subunit then binds directly to the N- and C-terminal domains of the GIRK channel subunits, inducing a conformational change that opens the channel pore. nih.gov The signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is also an essential co-factor for channel activation, as it primes the channel to interact with Gβγ. frontiersin.orgwikipedia.org Therefore, any this compound analogue that acts as an agonist at a Gi/o-coupled receptor like CB1 would be expected to indirectly cause the activation of GIRK channels, linking the activity at these receptors to a direct physiological response on cellular excitability.

Trk-Inhibiting Compound Investigations

Tropomyosin receptor kinases (Trk), which include TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play critical roles in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers and neurological disorders. The diaryl urea scaffold, including this compound, is a prominent feature in the design of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain.

Research has demonstrated that complex molecules incorporating a difluorophenyl urea moiety can potently inhibit various tyrosine kinases. For instance, one such derivative showed nanomolar inhibitory activity against c-Met and Ron, while also inhibiting ABL, PDGFRβ, AXL, RET, and FLT3 at submicromolar concentrations. researchgate.net This broad activity profile underscores the utility of this chemical group in targeting the ATP-binding site of kinases. While this specific compound was not exclusively profiled against Trk kinases, its potent activity against other tyrosine kinases suggests the this compound scaffold is a highly suitable candidate for the development of Trk inhibitors. The design of such inhibitors often involves modifying peripheral groups attached to the diaryl urea core to achieve selectivity for the target kinase.

Table 1: Example Inhibitory Activity of a Diaryl Urea-Containing Compound Against Various Tyrosine Kinases

Note: Data is illustrative of the potential of the pharmacophore based on published research on similar compounds. researchgate.net

Molecular Mechanisms of Action and Biological Response

Ligand-Receptor Binding Pocket Access and Accommodation

The mechanism by which this compound analogues bind to their target proteins, particularly kinases, is defined by a series of specific molecular interactions within the binding pocket. The urea moiety itself is a critical hydrogen-bonding element, often acting as a "hinge-binder" by forming two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region of the kinase ATP-binding site. mdpi.com

The (3,4-Difluorophenyl) group typically extends into a hydrophobic pocket, where the fluorine atoms can modulate the electronic properties of the ring and potentially form favorable interactions with the protein. mdpi.com The accommodation of these ligands is often dependent on the conformational flexibility of the receptor. nih.gov Kinases, for example, can adopt multiple conformations, and type II inhibitors containing the diaryl urea scaffold stabilize an inactive state where the activation loop is displaced. This induced-fit mechanism, where the binding pocket adapts to accommodate the ligand, is crucial for achieving high affinity and selectivity. mdpi.com The malleability of the binding pocket, combined with the conformational flexibility of the ligand's side chains, allows a single core scaffold to be adapted to target a wide range of proteins. nih.gov

Influence on Cellular Signaling Pathways and Protein Phosphorylation

Protein phosphorylation, catalyzed by kinases, is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. nih.govnih.gov By inhibiting specific kinases, compounds containing the this compound moiety can exert profound effects on these signaling networks.

When an analogue acts as a Trk inhibitor, it blocks the autophosphorylation of the receptor upon binding of its neurotrophin ligand. This initial event is critical for the recruitment and phosphorylation of downstream signaling proteins. nih.gov Consequently, the inhibitor effectively shuts down key signaling cascades, such as the RAS-RAF-MAPK pathway, which is heavily involved in cell proliferation, and the PI3K-AKT pathway, a major regulator of cell survival and apoptosis resistance. wjgnet.com The inhibition of these pathways prevents the phosphorylation of numerous substrate proteins, including transcription factors and other enzymes, thereby halting the cellular response. nih.gov Studies on other dichlorophenyl urea compounds have shown they can induce cell cycle arrest and apoptosis by modulating the phosphorylation state of proteins like AMPK and Akt, further demonstrating the impact of this chemical class on critical cellular signaling nodes. nih.gov

Analog-Based Drug Discovery Approaches for Improved Selectivity

Analog-based drug discovery is a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to optimize its pharmacological properties. e-bookshelf.de The this compound scaffold serves as an excellent starting point for such endeavors due to its validated role as a kinase hinge-binder and its synthetic tractability. nih.gov

The process begins with a "hit" compound, often identified through high-throughput screening or rational design. Subsequent optimization focuses on enhancing potency and, critically, selectivity. For a Trk inhibitor, selectivity is paramount to avoid off-target effects from inhibiting other structurally similar kinases. Medicinal chemists achieve this by synthesizing a library of analogues where different chemical groups are appended to the core structure. For example, modifying the "tail" portion of the molecule that extends from the second phenyl ring can exploit unique features of the target's binding site that are not present in other kinases. researchgate.net This structure-activity relationship (SAR) exploration can lead to compounds with significantly improved selectivity for the desired Trk isoform over others or over unrelated kinases like VEGFR or PDGFR. researchgate.netnih.gov This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of the molecule to achieve the desired profile of a highly potent and selective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing (3,4-difluorophenyl)urea derivatives?

- Methodological Answer : The compound is typically synthesized via reaction of isocyanates with fluorinated anilines. For example, 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea was synthesized using 3,4-difluoroaniline and an adamantane-containing isocyanate, yielding 70% under optimized conditions . Another route involves bicyclo[2.2.1]hept-5-en-2-yl isocyanate and 3,4-difluoroaniline with triethylamine as a catalyst . Key variables affecting yield include stoichiometry, solvent choice (e.g., THF or CH₂Cl₂), and reaction time.

Q. How can this compound derivatives be characterized to confirm structural integrity?